3-(2-Benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid
Description
3-(2-Benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid is a synthetic organic compound characterized by a 4-oxobutanoic acid backbone substituted with a 3-nitroanilino group at the 4-position and a benzoylhydrazinyl moiety at the 3-position. The benzoylhydrazinyl group introduces a planar aromatic system, which may enhance π-π stacking interactions in solid-state structures or biological targets.
Properties
CAS No. |
956182-71-1 |
|---|---|
Molecular Formula |
C17H16N4O6 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
3-(2-benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H16N4O6/c22-15(23)10-14(19-20-16(24)11-5-2-1-3-6-11)17(25)18-12-7-4-8-13(9-12)21(26)27/h1-9,14,19H,10H2,(H,18,25)(H,20,24)(H,22,23) |
InChI Key |
BVACKIMDMGQIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(CC(=O)O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of benzene derivatives to introduce the nitro group, followed by the formation of carbamoyl and formohydrazido functionalities through subsequent reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
3-[(3-Nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3-nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylformohydrazido moiety can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- The nitro group in the target compound and 4-(4-nitrophenyl)amino-4-oxobutanoic acid enhances electrophilicity, making these compounds reactive toward nucleophilic agents.
- The cyano group in 3-(Benzylamino)-4-(2-cyanoanilino)-4-oxobutanoic acid introduces a strong electron-deficient aromatic system, which may facilitate interactions with electron-rich biological targets like kinases.
Solubility and Bioavailability
- The piperazinyl carbonyl substituent in 4-{3-[(4-methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid improves water solubility due to the basic nitrogen in piperazine, making it advantageous for oral administration.
Biological Activity
3-(2-Benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, summarizing key findings, case studies, and presenting relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C16H15N5O4
- Molecular Weight : 341.32 g/mol
This compound features a hydrazine moiety linked to a benzoyl group, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of hydrazine and oxobutanoic acid exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. and Escherichia coli .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC values for the compound are yet to be determined in current literature.
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of any new compound. In vitro studies have shown that certain derivatives do not exhibit significant cytotoxicity against normal cell lines such as L929, indicating a favorable therapeutic index .
Table 2: Cytotoxicity Results Against L929 Cell Line
| Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |
|---|---|---|
| 0 | 100 | 100 |
| 50 | 95 | 92 |
| 100 | 88 | 85 |
| 200 | 70 | 68 |
The mechanism underlying the antimicrobial activity is believed to involve the inhibition of biofilm formation and disruption of bacterial cell wall integrity. The presence of nitro groups in the structure may enhance electron affinity, contributing to its reactive potential against microbial cells .
Case Studies
- Study on Antimicrobial Resistance : A recent investigation highlighted the effectiveness of hydrazone derivatives in combating antibiotic-resistant strains. The study found that compounds similar to this compound exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Evaluation of Lipophilicity : Lipophilicity is a crucial parameter influencing biological activity. Research has shown that compounds with balanced lipophilic properties tend to exhibit better membrane permeability and bioavailability, which is essential for their effectiveness as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
